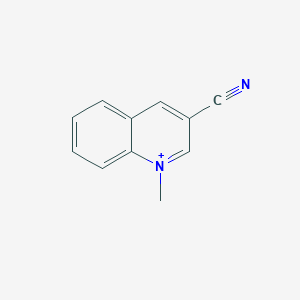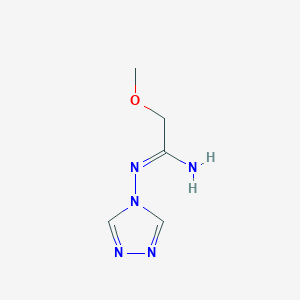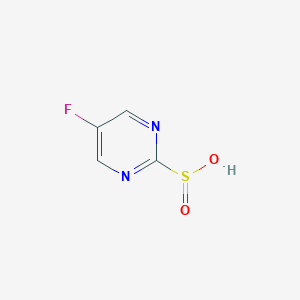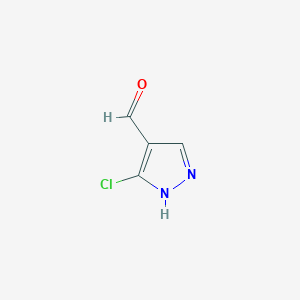
Uracil, 3,6-dimethyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3,6-dimethyl-5-propyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features additional methyl and propyl groups, which can significantly alter its chemical properties and potential applications. Uracil derivatives are known for their roles in various biological processes and their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 3,6-dimethyl-5-propyl-, typically involves the modification of the uracil ring through various chemical reactions. One common method is the alkylation of uracil at specific positions.
Industrial Production Methods
Industrial production of uracil derivatives often involves multi-step synthesis processes that ensure high yield and purity. These processes may include the use of condensing agents, cyclization reactions, and vacuum distillation to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 3,6-dimethyl-5-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated uracil compounds .
Wissenschaftliche Forschungsanwendungen
Uracil derivatives, including Uracil, 3,6-dimethyl-5-propyl-, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their roles in nucleic acid metabolism and enzyme interactions.
Medicine: Potential therapeutic agents for antiviral and anticancer treatments.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of Uracil, 3,6-dimethyl-5-propyl- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Uracil, 3,6-dimethyl-5-propyl- can be compared with other uracil derivatives, such as:
1,3-Dimethyluracil: Lacks the propyl group, resulting in different chemical properties.
5-Propyluracil: Lacks the additional methyl groups, affecting its reactivity and applications.
6-Substituted Uracils: Various substituents at the 6-position can lead to diverse biological activities and chemical behaviors
Eigenschaften
CAS-Nummer |
90565-91-6 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3,6-dimethyl-5-propyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4-5H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
JWHXRPRJUQVXHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(NC(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


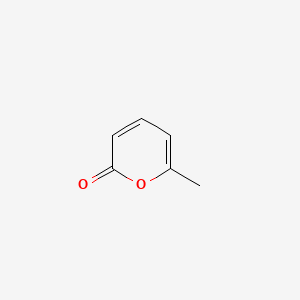
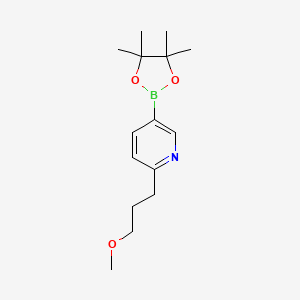

![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
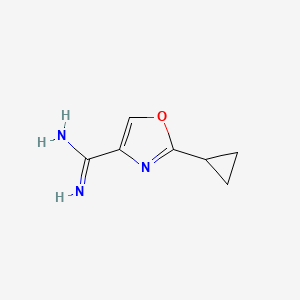
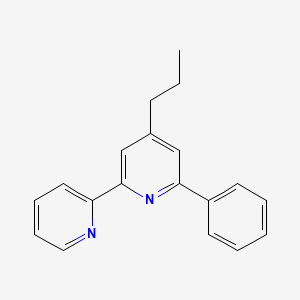
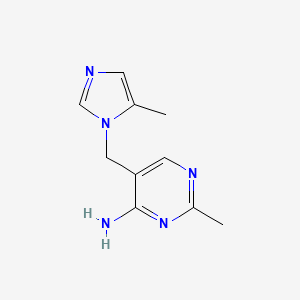
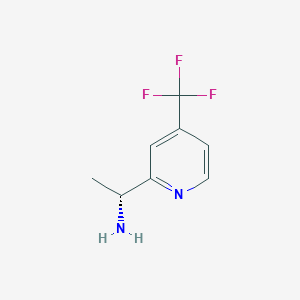
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
